A Technical Guide to the Chemical Properties and Structure of 2-Mercaptoethyl Oleate
A Technical Guide to the Chemical Properties and Structure of 2-Mercaptoethyl Oleate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 2-Mercaptoethyl oleate (CAS No. 59118-78-4), a thioester of significant interest in industrial applications, particularly in polymer manufacturing. We will delve into its fundamental chemical and physical properties, molecular structure, a robust synthesis protocol, and its established applications. This guide is intended for researchers, chemists, and formulation scientists who require a detailed understanding of this compound for developmental or manufacturing purposes.
Chemical Identity and Molecular Structure
2-Mercaptoethyl oleate is an organosulfur compound classified as a thioester. It is formally the ester formed between oleic acid, a monounsaturated omega-9 fatty acid, and 2-mercaptoethanol. This unique structure, combining a long hydrophobic alkyl chain with a reactive thiol-ester linkage, dictates its physical properties and chemical utility.
Key identifiers for this compound are consolidated below:
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Synonyms: Oleic acid 2-mercaptoethyl ester, (Z)-9-Octadecenoic acid 2-mercaptoethyl ester, mercaptoethyl oleate[2][4][8][9]
Caption: Chemical structure of 2-Mercaptoethyl (9Z)-octadec-9-enoate.
Physicochemical Properties
The physical characteristics of 2-Mercaptoethyl oleate are consistent with a long-chain fatty acid ester. It exists as an oily liquid with low water solubility, a direct consequence of its 18-carbon oleate backbone. These properties are critical for its application as a process aid and stabilizer in non-aqueous systems.
| Property | Value | Reference(s) |
| Appearance | Light yellow oily liquid | [3][10][11] |
| Boiling Point | 434.3 °C at 760 mmHg | [1][3] |
| Density | 0.926 g/cm³ | [1][3][10] |
| Flash Point | 277.9 °C | [1][3][10] |
| Solubility | Insoluble in water | [3][10] |
| Sulfur Content (SH%) | 9.0 - 9.8% | [3][10] |
| Acid Value | < 10 mg KOH/g | [3][10] |
Spectroscopic Profile for Structural Verification
For quality control and structural confirmation, a combination of spectroscopic techniques is essential. The following profile describes the expected spectral characteristics of 2-Mercaptoethyl oleate, which serves as a benchmark for analytical validation.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Key signals include:
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A triplet around 5.3-5.4 ppm for the two vinyl protons (-CH=CH-).
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A triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂-).
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Multiplets for the methylene group adjacent to the sulfur atom (-CH₂-SH).
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A broad singlet for the thiol proton (-SH), which is exchangeable with D₂O.
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A complex series of multiplets for the aliphatic (CH₂)n chain between 1.2-1.6 ppm.
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A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.
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A strong, sharp absorption band around 1680-1710 cm⁻¹ , characteristic of the thioester carbonyl (C=O) stretch. This is at a lower wavenumber compared to a typical carboxylate ester (~1735-1750 cm⁻¹) due to the larger sulfur atom.
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A peak around 3005-3015 cm⁻¹ corresponding to the C-H stretch of the cis-double bond.
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Multiple peaks in the 2850-2960 cm⁻¹ region for the aliphatic C-H stretching of the long alkyl chain.
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A weak absorption band near 2550-2600 cm⁻¹ for the S-H stretch of the thiol group.
-
-
Mass Spectrometry (MS) : Mass analysis is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 342.
-
Common fragmentation patterns would include cleavage at the ester linkage and fragmentation along the alkyl chain.
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Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated to be 191.0 Ų and 192.7 Ų, respectively, which can aid in identification via ion mobility-mass spectrometry.[12]
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Synthesis Protocol: Acid-Catalyzed Thioesterification
The most direct and industrially scalable synthesis of 2-Mercaptoethyl oleate is the acid-catalyzed condensation (Fischer-Speier esterification) of oleic acid with 2-mercaptoethanol.[13] This method is reliable and driven by the removal of water to shift the reaction equilibrium towards the product. The use of a catalyst like trifluoroacetic acid or a solid acid resin is effective under mild conditions.[14]
Caption: General workflow for the synthesis of 2-Mercaptoethyl oleate.
Detailed Step-by-Step Methodology:
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Reagents & Equipment:
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Oleic Acid (1.0 eq)
-
2-Mercaptoethanol (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalyst)
-
Toluene (solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Experimental Procedure:
-
Causality: The Dean-Stark trap is critical. By azeotropically removing the water byproduct, it drives the reversible esterification reaction to completion according to Le Châtelier's principle.
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add oleic acid, toluene, and 2-mercaptoethanol.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically 4-8 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Self-Validation:
-
The resulting yellow oil should be analyzed using the spectroscopic methods outlined in Section 3 to confirm its identity and purity (typically >99%).
-
Industrial Applications
The primary and well-documented application of 2-Mercaptoethyl oleate is as a heat stabilizer intermediate.[2] It is a precursor in the synthesis of organotin heat stabilizers, which are essential additives in the manufacturing of polyvinyl chloride (PVC) and other plastic products.[2][3] The thiol functionality provides a site for reaction with tin compounds, while the long oleate chain imparts compatibility with the polymer matrix.
Based on its structure, potential secondary applications could include roles as:
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A lubricity additive in industrial fluids.
-
A corrosion inhibitor.
-
A chemical intermediate for the synthesis of other functionalized surfactants or polymers.
Safety, Handling, and Storage
As with all mercaptans, proper handling of 2-Mercaptoethyl oleate is imperative due to its potent and offensive odor, even at very low concentrations.[15][16]
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.[17] Contaminated clothing should be removed and laundered separately.
-
Handling: Avoid contact with skin and eyes. Prevent the release of vapors into the work environment.[15] Take precautionary measures against static discharge.[17]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed to prevent the escape of odors and potential degradation.[17]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use powdered hypochlorite, as this can cause autoignition with mercaptans.
While some sources indicate the substance is not classified under GHS hazard criteria, standard precautions for thiols should always be followed due to their biological reactivity and overwhelming odor.[4]
References
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) . Organic Chemistry Portal. Available at: [Link]
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Full article: An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation . Taylor & Francis Online. Available at: [Link]
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Thioester - Wikipedia . Wikipedia. Available at: [Link]
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CAS 59118-78-4 2-Mercaptoethyl oleate - Alfa Chemistry . Alfa Chemistry. Available at: [Link]
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Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent . Organic Chemistry Portal. Available at: [Link]
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Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem . National Institutes of Health. Available at: [Link]
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Synthesis of thiol esters 3a-k starting from carboxylic acids 1a-f and... - ResearchGate . ResearchGate. Available at: [Link]
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CAS NO. 59118-78-4 | 2-mercaptoethyl oleate | Catalog AAB... . Arctom. Available at: [Link]
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2-Mercaptoethyl (9Z)-9-octadecenoate - CAS Common Chemistry . CAS. Available at: [Link]
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2-Mercaptoethyl oleate | CAS 59118-78-4 | Chemical-Suppliers . Chemical-Suppliers.com. Available at: [Link]
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MERCAPTOETHYL OLEATE - gsrs . FDA Global Substance Registration System. Available at: [Link]
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Understanding Mercaptans: Knowledge for Industrial Safety - Interscan Corporation . Interscan Corporation. Available at: [Link]
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Technical Specifications of 2-Mercaptoethyl Oleate for Industrial Use . LookChem. Available at: [Link]
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2-Mercaptoethyl Oleate for Chemical Industry CAS 59118-78-4 . Suzhou Senfeida Chemical Co., Ltd. Available at: [Link]
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